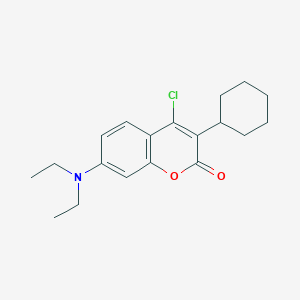
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine, also known as PBDT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. PBDT belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and inflammation. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is its unique chemical structure, which makes it a promising candidate for drug development. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have a range of therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory effects. However, one limitation of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to develop new derivatives of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine with improved pharmacological properties. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine could be used as a lead compound for the development of new drugs with similar chemical structures and therapeutic applications.
Conclusion:
In conclusion, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer, anti-bacterial, and anti-inflammatory effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine involves a multi-step process that starts with the reaction of 2-phenyl-4,6-dichloro-pyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ammonium acetate and hydrazine hydrate to obtain the final product, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. The synthesis method has been optimized to yield high purity and good yields of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine.
Applications De Recherche Scientifique
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C18H16N4O2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H16N4O2/c19-16-13(8-11-6-7-14-15(9-11)24-10-23-14)17(20)22-18(21-16)12-4-2-1-3-5-12/h1-7,9H,8,10H2,(H4,19,20,21,22) |
Clé InChI |
YCVGUHLTOFHXPK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
